molecular formula C8H5F2NO2 B12873728 2-(Difluoromethyl)benzo[d]oxazol-6-ol

2-(Difluoromethyl)benzo[d]oxazol-6-ol

Cat. No.: B12873728
M. Wt: 185.13 g/mol
InChI Key: OWQGUBCWIBTKPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)benzo[d]oxazol-6-ol typically involves the reaction of 2-aminophenol with difluoromethylating agents under specific conditions. One common method includes the use of difluoromethyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)benzo[d]oxazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of enzymes and receptors involved in cellular signaling pathways. In particular, it can influence the phosphorylation of proteins such as Akt and glycogen synthase kinase (GSK-3β), which play crucial roles in cell survival and apoptosis . Additionally, it can affect the expression of nuclear factor-κB (NF-κB) and other transcription factors, thereby regulating gene expression and cellular responses .

Comparison with Similar Compounds

2-(Difluoromethyl)benzo[d]oxazol-6-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific difluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5F2NO2

Molecular Weight

185.13 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-benzoxazol-6-ol

InChI

InChI=1S/C8H5F2NO2/c9-7(10)8-11-5-2-1-4(12)3-6(5)13-8/h1-3,7,12H

InChI Key

OWQGUBCWIBTKPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=N2)C(F)F

Origin of Product

United States

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